

Check Availability & Pricing

An In-depth Technical Guide to 3'-amino-3'deoxycytidine triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, synthesis, and biological activity of 3'-amino-3'-deoxycytidine triphosphate, a crucial molecule in the study of DNA replication and the development of therapeutic agents.

Core Structure and Physicochemical Properties

3'-amino-3'-deoxycytidine triphosphate is a cytidine analogue where the 3'-hydroxyl group of the deoxyribose sugar is replaced by an amino group. This modification is critical to its function as a DNA chain terminator.

Structure:

A 2D representation of 3'-O-Amino-2'-deoxycytidine-5'-triphosphate is shown below.

Note: A downloadable 2D structure image for this specific molecule is not readily available. The structure is analogous to deoxycytidine triphosphate (dCTP), with the substitution of the 3'-hydroxyl group with an amino group.

Physicochemical Data:

The following table summarizes the known and predicted physicochemical properties of 3'-amino-3'-deoxycytidine triphosphate.

Property	Value	Source/Note
Molecular Formula	C9H17N4O13P3	ChemSrc[1]
Molecular Weight	482.17 g/mol	ChemSrc[1]
CAS Number	1220515-75-2	ChemSrc[1]
Parent Compound	3'-Amino-3'-deoxycytidine	LookChem[2]
Appearance	White to off-white solid	Inferred from related compounds
Solubility	Soluble in water	Inferred from triphosphate structure

Experimental Protocols Synthesis of 3'-O-amino-2'-deoxyribonucleoside-5'triphosphates

A common method for the synthesis of 3'-O-amino-2'-deoxyribonucleoside-5'-triphosphates involves a multi-step chemical process, which is outlined below. This process is designed to minimize contamination with the corresponding 3'-hydroxy compound.[3]

Step-by-Step Protocol:

- Protection of the 5'-hydroxy group: The synthesis begins with the protection of the 5'-hydroxy group of a 2'-deoxyribonucleoside to prevent it from reacting in subsequent steps.[3]
- Inversion of the 3'-hydroxy group: The (S)-3'-hydroxy group of the protected nucleoside is converted into the (R)-3'-hydroxy group.[3]
- Introduction of the protected amino group: The product from the previous step is reacted with N-hydroxyphthalimide to produce a 5'-O-protected-3'-O-phthalimido-2'-deoxynucleoside.[3]
- Deprotection of the 5'-hydroxy group: The protecting group on the 5'-hydroxy group is removed.[3]

- Conversion to an oxime: The product is then converted to a 3'-O-(N-acetone-oxime)-2'-deoxynucleoside.[3]
- Triphosphorylation: The 5'-hydroxy group is triphosphorylated to yield a 3'-O-(N-acetone-oxime)-2'-deoxynucleoside triphosphate.[3]
- Final deprotection: The 3'-O-(N-acetone-oxime) group is converted to the final 3'-O-amino group by treatment with an aryl-oxyamine. For pyrimidine derivatives like the cytidine analogue, this reaction is typically carried out at a pH between 6.8 and 7.0.[3]

Purification by High-Performance Liquid Chromatography (HPLC)

Anion-exchange HPLC is a standard and effective method for the purification of deoxynucleoside 5'-triphosphates.[4]

General Protocol:

- Column: A suitable anion-exchange column.
- Mobile Phase: A gradient of a salt solution (e.g., potassium dihydrogen phosphate or triethylammonium bicarbonate) is used for elution. The resolution of dNTPs is highly dependent on the pH of the mobile phase.[4]
- Detection: A UV detector is used to monitor the elution of the nucleotides. A diode array detector can be particularly useful for identifying contaminating peaks.[4]
- Fraction Collection: Fractions corresponding to the triphosphate product are collected, and the salt is subsequently removed, often by gel filtration.

Characterization

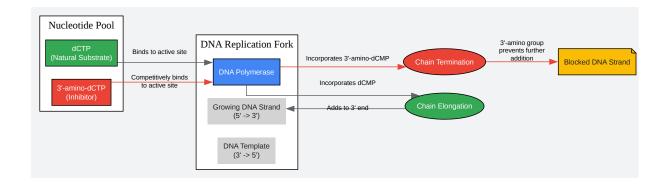
Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ³¹P NMR: This is a crucial technique for characterizing nucleotide derivatives.[5] The triphosphate moiety will exhibit three distinct phosphorus signals. The chemical shifts will be influenced by the surrounding chemical environment and pH.[6]

• ¹H NMR and ¹³C NMR: These spectra will confirm the presence of the deoxyribose sugar, the cytosine base, and the modification at the 3' position. The chemical shifts of the protons and carbons in the sugar ring will be altered by the presence of the 3'-amino group compared to the natural dCTP.

Mass Spectrometry (MS):

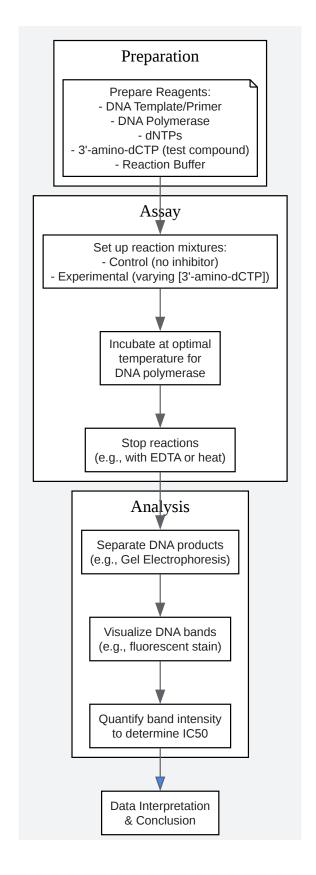
- Electrospray Ionization (ESI): ESI-MS is a soft ionization technique suitable for analyzing nucleotides.
- Tandem MS (MS/MS): This technique can be used to confirm the structure through fragmentation analysis. Expected fragmentation patterns include the sequential loss of phosphate groups and the cleavage of the glycosidic bond between the sugar and the cytosine base.


Mechanism of Action and Signaling Pathway

3'-amino-3'-deoxycytidine triphosphate acts as a potent inhibitor of DNA synthesis.[7][8] Its mechanism of action is two-fold:

- Competitive Inhibition: It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of DNA polymerase.[7][8]
- Chain Termination: Once incorporated into a growing DNA strand, the 3'-amino group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA chain elongation.[7][8][9]

The following diagram illustrates this inhibitory pathway.


Click to download full resolution via product page

Caption: Mechanism of DNA polymerase inhibition by 3'-amino-3'-deoxycytidine triphosphate.

Experimental Workflow for Inhibitor Analysis

The following diagram outlines a typical experimental workflow to determine the inhibitory activity of 3'-amino-3'-deoxycytidine triphosphate on DNA polymerase.

Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating a DNA polymerase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS#:1220515-75-2 | 3'-O-Amino-2'-deoxycytidine 5'-triphosphate | Chemsrc [chemsrc.com]
- 2. Cas 70580-89-1,3'-Amino-3'-deoxycytidine | lookchem [lookchem.com]
- 3. US20210300961A1 Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates Google Patents [patents.google.com]
- 4. High-performance liquid chromatographic purification of deoxynucleoside 5'-triphosphates and their use in a sensitive electrophoretic assay of misincorporation during DNA synthesis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DNA-directed DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 8. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3'-amino-3'-deoxycytidine triphosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2693079#3-amino-3-deoxycytidine-triphosphate-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com